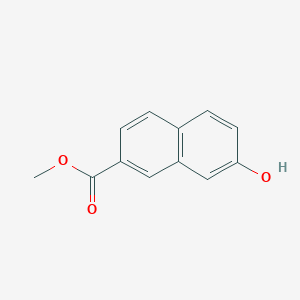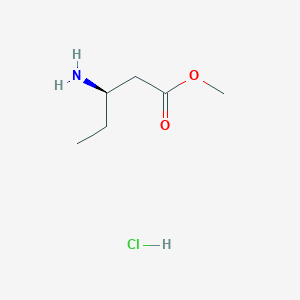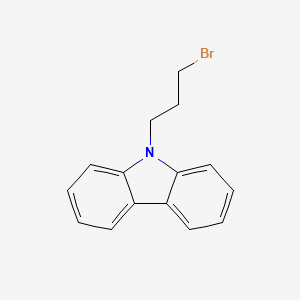
9-(3-Bromopropyl)-9H-carbazole
概述
描述
9-(3-Bromopropyl)-9H-carbazole: is an organic compound that belongs to the carbazole family Carbazoles are heterocyclic aromatic compounds known for their stability and unique electronic properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromopropyl)-9H-carbazole typically involves the bromination of 9H-carbazole followed by a nucleophilic substitution reaction. One common method is as follows:
Bromination of 9H-carbazole: This step involves the reaction of 9H-carbazole with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce a bromine atom at the 9-position.
Nucleophilic Substitution: The brominated carbazole is then reacted with 1,3-dibromopropane under basic conditions (e.g., potassium carbonate in acetone) to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
化学反应分析
Types of Reactions: 9-(3-Bromopropyl)-9H-carbazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The carbazole core can undergo oxidation reactions to form carbazole-quinones.
Reduction Reactions: The compound can be reduced to form 9-(3-Propyl)-9H-carbazole.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., potassium carbonate) in solvents like acetone or DMF.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution Reactions: Products include 9-(3-Aminopropyl)-9H-carbazole, 9-(3-Thiopropyl)-9H-carbazole, etc.
Oxidation Reactions: Carbazole-quinones.
Reduction Reactions: 9-(3-Propyl)-9H-carbazole.
科学研究应用
Chemistry: 9-(3-Bromopropyl)-9H-carbazole is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The carbazole core is known for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and polymers. Its stability and electronic properties make it suitable for applications in the manufacturing of high-performance materials.
作用机制
The mechanism of action of 9-(3-Bromopropyl)-9H-carbazole depends on its specific application. In organic electronics, the compound’s electronic properties facilitate charge transport and light emission. In medicinal applications, the carbazole core interacts with biological targets such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
9H-carbazole: The parent compound without the bromopropyl group.
9-(2-Bromoethyl)-9H-carbazole: A similar compound with a shorter bromoalkyl chain.
9-(4-Bromobutyl)-9H-carbazole: A similar compound with a longer bromoalkyl chain.
Comparison:
Reactivity: The length of the bromoalkyl chain affects the reactivity of the compound. 9-(3-Bromopropyl)-9H-carbazole has moderate reactivity compared to its shorter and longer chain analogs.
Applications: The specific applications of these compounds can vary based on their reactivity and electronic properties. For example, this compound may be preferred in certain organic electronic applications due to its balanced properties.
属性
IUPAC Name |
9-(3-bromopropyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c16-10-5-11-17-14-8-3-1-6-12(14)13-7-2-4-9-15(13)17/h1-4,6-9H,5,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJSZNBRGRCCYHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444141 | |
| Record name | N-(3-Bromopropyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84359-61-5 | |
| Record name | N-(3-Bromopropyl)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(3-Bromopropyl)carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3-diethyl-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B1589135.png)
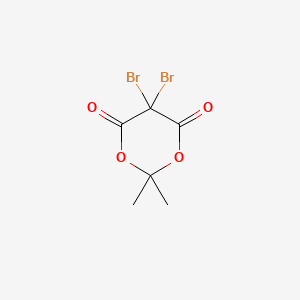

![Ethyl imidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B1589138.png)


![7-Chlorothiazolo[4,5-C]pyridine-2-thiol](/img/structure/B1589145.png)
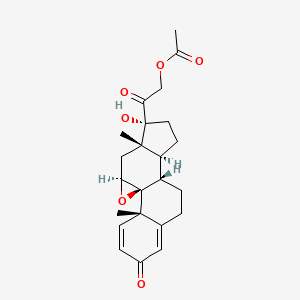


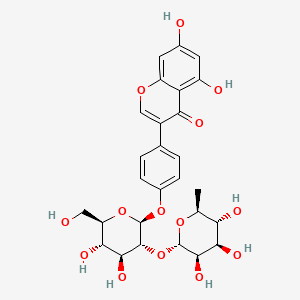
![Disodium 4-[[2,4-dihydroxy-3-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-1-sulphonate](/img/structure/B1589152.png)
